molecular formula C12H16FNO3S B5457728 1-[(3-fluoro-4-methoxyphenyl)sulfonyl]piperidine

1-[(3-fluoro-4-methoxyphenyl)sulfonyl]piperidine

Cat. No.: B5457728
M. Wt: 273.33 g/mol
InChI Key: CCTBHVYTZUWZBX-UHFFFAOYSA-N
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Description

1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine is an organic compound that features a piperidine ring substituted with a sulfonyl group attached to a 3-fluoro-4-methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-fluoro-4-methoxyphenyl)sulfonyl]piperidine typically involves the following steps:

    Formation of the sulfonyl chloride intermediate: This can be achieved by reacting 3-fluoro-4-methoxybenzenesulfonyl chloride with piperidine under basic conditions.

    Coupling reaction: The sulfonyl chloride intermediate is then coupled with piperidine in the presence of a base such as triethylamine or pyridine to form the final product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(3-fluoro-4-methoxyphenyl)sulfonyl]piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring provides structural stability. The fluorine atom can enhance binding affinity through electronic effects.

Comparison with Similar Compounds

  • 1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]-3-methylpiperidine
  • 1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]-3-(trifluoromethyl)piperidine

Comparison: 1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. Compared to its analogs, the presence of the methoxy group can enhance solubility and modify electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO3S/c1-17-12-6-5-10(9-11(12)13)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTBHVYTZUWZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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